

Spectroscopic Profiling of 1-(4-Benzylxyphenyl)-2-thiourea: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(4-Benzylxyphenyl)-2-thiourea

Cat. No.: B1271019

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **1-(4-Benzylxyphenyl)-2-thiourea**. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents a predictive dataset based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. The information herein is intended to serve as a valuable reference for researchers involved in the synthesis, characterization, and application of novel thiourea derivatives in drug discovery and development.

Chemical Structure

IUPAC Name: 1-(4-(benzylxy)phenyl)thiourea Molecular Formula: C₁₄H₁₄N₂OS Molecular Weight: 258.34 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for **1-(4-Benzylxyphenyl)-2-thiourea**. These predictions are derived from known spectral data of analogous compounds containing benzylxy, phenyl, and thiourea functional groups.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~9.5 (broad s)	Singlet (broad)	1H	NH
~8.0 (broad s)	Singlet (broad)	2H	NH ₂
~7.45 - 7.30	Multiplet	5H	Phenyl-H (benzyl group)
~7.25	Doublet ($J \approx 8.5$ Hz)	2H	Ar-H (ortho to NHCSNH ₂)
~7.00	Doublet ($J \approx 8.5$ Hz)	2H	Ar-H (ortho to OCH ₂)
~5.10	Singlet	2H	O-CH ₂ -Ph

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
~182.0	C=S
~156.0	Ar-C (para to NHCSNH ₂)
~137.5	Quaternary Ar-C (benzyl group)
~131.0	Ar-C (ortho to OCH ₂)
~128.8	Ar-CH (benzyl group)
~128.2	Ar-CH (benzyl group)
~127.9	Ar-CH (benzyl group)
~125.0	Ar-C (ipso to NHCSNH ₂)
~115.5	Ar-CH (ortho to NHCSNH ₂)
~70.0	O-CH ₂ -Ph

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	N-H stretching (NH and NH ₂)
3100 - 3000	Medium	Aromatic C-H stretching
2950 - 2850	Medium	Aliphatic C-H stretching (CH ₂)
~1600	Medium-Strong	Aromatic C=C stretching
~1510	Strong	N-H bending
~1240	Strong	C-O stretching (aryl ether)
~1170	Medium-Strong	C=S stretching

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
258.08	[M] ⁺ (Molecular Ion)
167.05	[M - C ₇ H ₇] ⁺ (Loss of benzyl group)
91.05	[C ₇ H ₇] ⁺ (Benzyl cation)

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1-(4-Benzylxyloxyphenyl)-2-thiourea** in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
- ¹H NMR Acquisition:
 - Acquire the spectrum at a probe temperature of 298 K.

- Use a standard single-pulse experiment with a 30-degree pulse width.
- Set the spectral width to cover the range of -2 to 12 ppm.
- Employ a relaxation delay of 2 seconds and an acquisition time of 4 seconds.
- Collect 16 scans for adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).
 - Set the spectral width to cover the range of 0 to 200 ppm.
 - Use a relaxation delay of 2 seconds and an acquisition time of 1.5 seconds.
 - Collect a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.
- Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ^1H and δ = 39.52 ppm for ^{13}C).

Infrared (IR) Spectroscopy

- Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Place a small amount of the crystalline **1-(4-Benzylxyphenyl)-2-thiourea** directly onto the ATR crystal.
- Instrumentation: Employ a Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal.
 - Record the sample spectrum over the range of 4000 to 400 cm^{-1} .

- Co-add 32 scans to improve the signal-to-noise ratio.
- Data Processing: Perform a background subtraction from the sample spectrum using the instrument's software.

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Utilize a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, with an Electrospray Ionization (ESI) source.
- Data Acquisition:
 - Infuse the sample solution into the ESI source at a flow rate of 5-10 μ L/min.
 - Acquire the mass spectrum in positive ion mode.
 - Set the mass range to scan from m/z 50 to 500.
 - Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
- Data Analysis: Identify the molecular ion peak ($[M]^+$ or $[M+H]^+$) and major fragment ions. Calculate the elemental composition from the accurate mass measurement to confirm the molecular formula.

Structural Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of **1-(4-Benzylxyphenyl)-2-thiourea** using the described spectroscopic techniques.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Structure Confirmation.

- To cite this document: BenchChem. [Spectroscopic Profiling of 1-(4-Benzylxyphenyl)-2-thiourea: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1271019#spectroscopic-data-nmr-ir-mass-spec-of-1-4-benzylxyphenyl-2-thiourea>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com